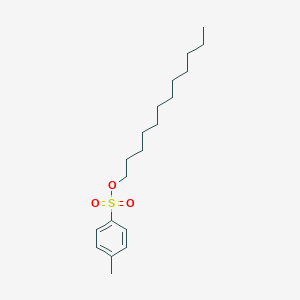

磺酸, 4-甲基-, 十二烷基酯

描述

Benzenesulfonic acid, 4-methyl-, dodecyl ester is a chemical compound that is likely to be an ester derived from benzenesulfonic acid where a dodecyl group is attached to the benzene ring through an ester linkage. While the specific compound is not directly studied in the provided papers, related compounds and their behaviors offer insights into the properties and reactions one might expect from benzenesulfonic acid esters.

Synthesis Analysis

The synthesis of related benzenesulfonic acid esters can be inferred from the study on the catalytic synthesis of benzyl acetate using dodecyl benzenesulfonic acid (DBSA) as an esterification catalyst . The process involves the reaction of an alcohol with an acid in the presence of DBSA under optimized conditions to achieve a high esterification rate. This suggests that benzenesulfonic acid, 4-methyl-, dodecyl ester could potentially be synthesized through a similar esterification process.

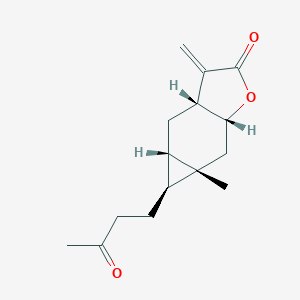

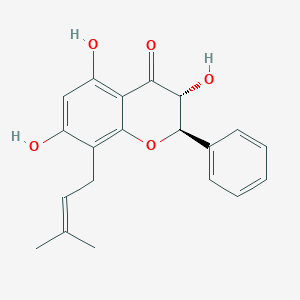

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid esters can be complex, as indicated by the vibrational investigation of benzenesulfonic acid methyl ester using various DFT calculations . The study provides insights into the optimized geometries and vibrational frequencies of the sulfonic acid ester, which are crucial for understanding the physical and chemical properties of these molecules. The molecular structure of benzenesulfonic acid, 4-methyl-, dodecyl ester would likely show similar complexity and could be studied using comparable computational methods.

Chemical Reactions Analysis

Chemical reactions involving benzenesulfonic acid derivatives can be diverse. For instance, benzenesulfinic acid adds to quinones in the presence of trifluoroacetic acid, leading to various sulfonylhydroquinones . This indicates that benzenesulfonic acid esters might also participate in addition reactions with electron-deficient compounds. Moreover, the reactivity of p-nitrophenyl esters with surfactants suggests that benzenesulfonic acid esters could also show interesting reactivity patterns in the presence of surfactants or in apolar solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid esters can be influenced by the nature of the substituents on the benzene ring. The study on the structure and phase behavior of benzenesulfonates with alkaline cations shows that the shape of the mesogenic group affects the material's phase behavior, leading to various mesophases . This implies that the physical properties of benzenesulfonic acid, 4-methyl-, dodecyl ester, such as its phase transition temperatures and mesophase structures, would be influenced by the size and shape of the dodecyl and methyl groups.

科学研究应用

表面活性剂和造粒粘合剂

- 洗涤剂中的工业表面活性剂: 十二烷基苯磺酸钠是从十二烷基苯磺酸衍生而来的,用于洗涤粉和其他清洁产品中。它是通过十二烷基苯磺酸与碱中和产生的,通常用于干中和工艺中,其中它充当造粒粘合剂。这不仅影响转化率,还影响所形成颗粒的性质 (Schöngut, Smrčka, & Štěpánek, 2013).

化学合成中的催化

- 螺氧吲哚-嘧啶合成催化剂: 十二烷基苯磺酸官能化的二氧化硅包覆的磁性纳米颗粒 (γ-Fe2O3@SiO2-DDBSA) 已被用作合成螺氧吲哚-嘧啶衍生物的高效催化剂。这证明了酸在水性介质中促进多组分化学反应的效用 (Deng, Mo, Zhao, Zhang, & Liu, 2012).

工业和合成应用

- 各种化合物合成: 它用于合成各种化合物,例如水杨酰苯胺苯磺酸盐。这些化合物因其对各种分枝杆菌菌株的潜在抗分枝杆菌特性而受到研究 (Krátký, Vinšová, Rodriguez, & Stolaříková, 2012).

缓蚀

- 工业环境中的缓蚀剂: 苯磺酸的偶氮衍生物,如 TODB 和 DODB,已被研究其在盐酸环境中抑制低碳钢腐蚀的能力。这些研究探讨了腐蚀抑制和表面吸附过程的热力学和动力学 (Bedair, Elaryian, Gad, Alshareef, Bedair, Aboushahba, & Fouda, 2022).

分析和表征

- 色谱分析工具: 用于银离子色谱法分离脂质,说明了其在分析化学中的用途 (Christie, 1989).

胶束化研究

- 胶束化和聚合物相互作用研究: 十二烷基苯磺酸 (DBSA) 与聚乙烯吡咯烷酮 (PVP) 等聚合物的相互作用已被研究,证明了其在理解溶液中表面活性剂行为中的作用 (Khan & Ali, 2011).

作用机制

Target of Action

It is known to act as a surfactant, reducing surface tension and enhancing the wetting properties of liquids .

Mode of Action

As a surfactant, Dodecyl 4-methylbenzenesulfonate interacts with its targets by reducing the surface tension of liquids, allowing them to spread more easily. This is achieved through the compound’s unique structure, which includes a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dodecyl 4-methylbenzenesulfonate. For example, the presence of other substances, pH levels, temperature, and other factors can affect the compound’s surfactant properties .

属性

IUPAC Name |

dodecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKNLARMWXIVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064978 | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10157-76-3 | |

| Record name | Dodecyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10157-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010157763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

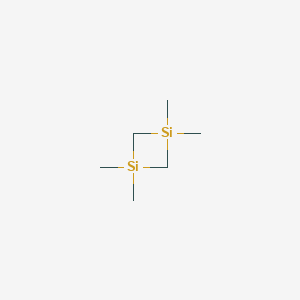

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

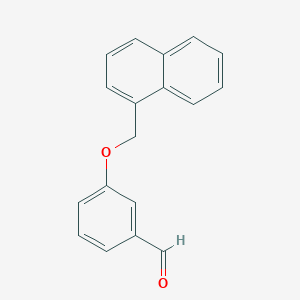

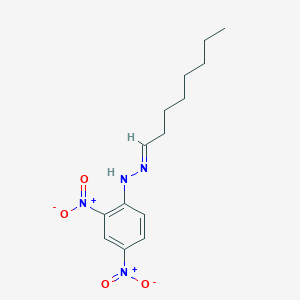

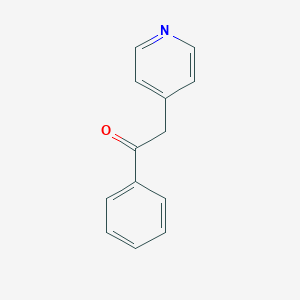

Feasible Synthetic Routes

Q & A

Q1: How does Dodecyl p-toluenesulfonate contribute to understanding surfactant behavior at interfaces?

A: Dodecyl p-toluenesulfonate serves as a model insoluble surfactant in studies investigating the dynamics of soluble surfactant adsorption and desorption at air/water interfaces []. Its presence allows researchers to examine how the addition of a soluble surfactant, such as C12E6, impacts the surface tension and relaxation properties of the interface. This is crucial for understanding phenomena like foam stability, emulsification, and detergency.

Q2: What experimental technique was used to study Dodecyl p-toluenesulfonate in conjunction with C12E6?

A: Researchers utilized stress relaxation experiments combined with a capillary wave probe to study the interaction between Dodecyl p-toluenesulfonate and C12E6 at an air/water interface []. By inducing a small disturbance in the surface area and monitoring the subsequent changes in surface tension over time, they could derive information about the adsorption/desorption kinetics of C12E6 in the presence of the insoluble Dodecyl p-toluenesulfonate monolayer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)